An In-depth Technical Guide to the Solubility of p-Tolyl-beta-alaninol in Organic Solvents
An In-depth Technical Guide to the Solubility of p-Tolyl-beta-alaninol in Organic Solvents
This guide provides a comprehensive technical overview of the principles, determination, and practical considerations regarding the solubility of p-tolyl-beta-alaninol in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who work with this and structurally related compounds.
Introduction: The Critical Role of Solubility in the Application of p-Tolyl-beta-alaninol
p-Tolyl-beta-alaninol is a chiral amino alcohol with a molecular structure that combines a hydrophilic beta-alaninol backbone with a lipophilic tolyl group. This amphiphilic nature makes its solubility a critical parameter in a variety of applications, from synthetic organic chemistry to pharmaceutical sciences. Understanding and quantifying its solubility in different organic solvents is paramount for:
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Reaction Optimization: Ensuring that p-tolyl-beta-alaninol is sufficiently soluble in the reaction medium is crucial for achieving optimal reaction kinetics and yields.
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Purification and Crystallization: The selection of an appropriate solvent system for purification by recrystallization is directly dependent on the differential solubility of the compound at varying temperatures.[1]
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Formulation Development: In the pharmaceutical context, the solubility of an active pharmaceutical ingredient (API) or a key intermediate like p-tolyl-beta-alaninol dictates its dissolution rate and bioavailability.[2]
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Analytical Method Development: The choice of solvent is fundamental for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
While specific quantitative solubility data for p-tolyl-beta-alaninol is not extensively published, this guide will provide a robust theoretical framework for predicting its solubility behavior and a detailed experimental protocol for its empirical determination.
Theoretical Framework: Predicting the Solubility of p-Tolyl-beta-alaninol
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The molecular structure of p-tolyl-beta-alaninol, featuring both polar and non-polar moieties, suggests a nuanced solubility profile.
Molecular Structure and Polarity:
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Polar Groups: The primary alcohol (-CH₂OH) and the secondary amine (-NH-) groups are capable of forming hydrogen bonds, contributing to the molecule's polarity.
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Non-Polar Group: The p-tolyl group (a benzene ring substituted with a methyl group) is non-polar and will have a significant impact on the overall solubility.
Expected Solubility Trends:
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl and amino groups in p-tolyl-beta-alaninol, it is expected to exhibit good solubility in lower alcohols. This is supported by the use of ethanol in the synthesis and purification of the related compound L-alaninol.[3]
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Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. The solubility in these solvents is expected to be moderate.
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Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit the solubility of p-tolyl-beta-alaninol in non-polar solvents. However, the non-polar p-tolyl group may impart some solubility, particularly in aromatic solvents like toluene through π-π stacking interactions.
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Water: The presence of the non-polar tolyl group will likely render p-tolyl-beta-alaninol sparingly soluble in water. In general, the solubility of amino acids in water decreases as the non-polar side chain lengthens.[4]
The interplay between the polar amino alcohol portion and the non-polar aromatic ring will ultimately determine the solubility in a given solvent.
Quantitative Solubility Data (Predicted and Analogous Compounds)
As previously stated, specific experimental data for p-tolyl-beta-alaninol is scarce in publicly available literature. The following table provides solubility data for related compounds to serve as a qualitative guide for solvent selection.
| Compound | Solvent | Temperature (°C) | Solubility |
| β-Alanine | Water | 25 | 54.5 g/100 mL[5] |
| β-Alanine | Methanol | 25 | Soluble[5] |
| β-Alanine | Diethyl Ether | 25 | Insoluble[5] |
| β-Alanine | Acetone | 25 | Insoluble[5] |
| L-Alanine | Ethanol | 25 | Low[6] |
Based on its structure, the solubility of p-tolyl-beta-alaninol is predicted to be lower in polar solvents like water and methanol compared to β-alanine, due to the hydrophobic nature of the tolyl group. Conversely, its solubility in less polar solvents like toluene or dichloromethane may be higher.
Experimental Protocol for the Determination of Thermodynamic Solubility
The following is a detailed, self-validating protocol for the determination of the thermodynamic (equilibrium) solubility of p-tolyl-beta-alaninol using the widely accepted shake-flask method.
I. Materials and Apparatus
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Solute: p-Tolyl-beta-alaninol (of known purity)
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Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
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Apparatus:
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Analytical balance (± 0.1 mg)
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Scintillation vials or sealed flasks
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Constant temperature shaker bath or incubator
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Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (UPLC/HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
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II. Experimental Workflow
Caption: Experimental workflow for determining thermodynamic solubility.
III. Step-by-Step Methodology
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Preparation of Saturated Solutions:
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Add an excess amount of p-tolyl-beta-alaninol to a series of vials, ensuring a solid phase remains after equilibration.
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Accurately add a known volume of the desired organic solvent to each vial.
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Seal the vials to prevent solvent evaporation.
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Equilibration:
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Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
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Phase Separation:
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Remove the vials from the shaker and allow the undissolved solid to settle.
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Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
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Quantification of Dissolved Solute:
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Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
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Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is often a good starting point for compounds of this nature. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
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The concentration of p-tolyl-beta-alaninol in the original saturated solution is calculated by applying the dilution factor.
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IV. Self-Validation and Trustworthiness
To ensure the reliability of the obtained solubility data, the following checks should be incorporated:
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Confirmation of Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent at the later time points, indicating that equilibrium has been reached.
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Solid-State Analysis: After the experiment, the remaining solid should be analyzed by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.
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Mass Balance: Although more laborious, a mass balance can be performed by quantifying the amount of undissolved solid to verify the amount that has dissolved.
Logical Relationships in Solubility Determination
The following diagram illustrates the key relationships and dependencies in a robust solubility determination study.
Caption: Interdependencies in thermodynamic solubility measurement.
Conclusion
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Production of l-alaninol. (1994).
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Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
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Ferreira, L. A., & de Souza, A. C. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 604-613. [Link]
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β-Alanine. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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